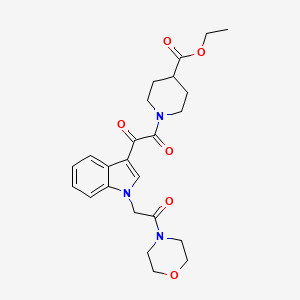![molecular formula C18H16N6O3S B2483962 2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 1903157-16-3](/img/structure/B2483962.png)
2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide" involves multi-step chemical reactions, starting from basic heterocyclic components and leading to complex molecules with specific functional groups. For instance, the synthesis of some derivatives bearing the 2,6-dimethoxyphenol moiety involves multi-step reactions, including cyclization and refluxing with acetic acid to afford the final products with significant antioxidant abilities (Shakir, Ali, & Hussain, 2017).
Molecular Structure Analysis
Structural analysis of similar molecules reveals complex interactions and arrangements, vital for understanding their chemical behavior and potential applications. For example, the crystal structure, spectroscopic characterization, and DFT calculations provide insights into the molecular geometry, electronic properties, and intermolecular interactions of such compounds, leading to a comprehensive understanding of their structural features (Lahmidi et al., 2019).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization, condensation, and substitutions, to form new derivatives with distinct properties. The reactivity is significantly influenced by the presence of functional groups and the overall molecular structure. For instance, the reactivity of azido compounds in the synthesis of triazolo-thieno-pyrimidines showcases the synthetic utility of these heteroaromatic compounds in producing new molecules with potential biological activity (Westerlund, 1980).
科学的研究の応用
Anticancer Properties
Compounds with structural similarities to "2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide" have been extensively studied for their anticancer activities. For instance, triazolo-thiadiazoles have demonstrated a dose-dependent cytotoxic effect on the hepatocellular carcinoma cell line, HepG2, indicating their potential as potent anticancer agents (Sunil et al., 2010). Similarly, [1,2,4]triazolo[4,3-b]pyridazine derivatives have been prepared and tested for their ability to inhibit the proliferation of endothelial and tumor cells, highlighting their potential utility in anticancer research (Ilić et al., 2011).
Antioxidant Properties
Research has also shown that derivatives of triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antioxidant abilities. Compounds synthesized with the 2,6-dimethoxyphenol moiety have shown remarkable antioxidant activity in both DPPH and FRAP assays, suggesting their potential as effective antioxidants (Shakir et al., 2017).
Antimicrobial Properties
Furthermore, newly synthesized compounds incorporating the [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones structures have been evaluated for their antimicrobial activities. Some derivatives have shown mild to moderate activities against various microbial strains, indicating their potential as antimicrobial agents (Gomha et al., 2018). This suggests that compounds structurally related to "2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide" could be valuable in the development of new antimicrobial agents.
特性
IUPAC Name |
2,6-dimethoxy-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-26-16-6-3-12(18(20-16)27-2)17(25)19-9-15-22-21-14-5-4-13(23-24(14)15)11-7-8-28-10-11/h3-8,10H,9H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAIRNSDNDJDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)
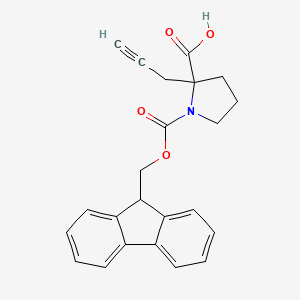
![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)
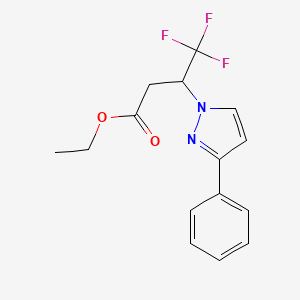
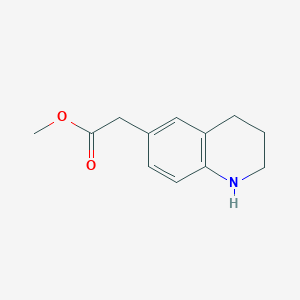
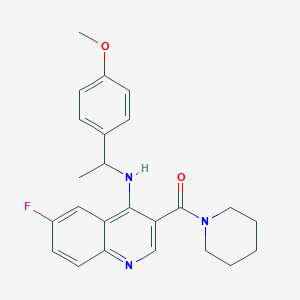

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)


![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)
